molecular formula C11H13N3 B3090713 (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine CAS No. 1213139-00-4

(s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine

Cat. No.: B3090713
CAS No.: 1213139-00-4
M. Wt: 187.24 g/mol
InChI Key: BCWSPVPPKRRCPI-VIFPVBQESA-N
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Description

(S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a pyrazole ring attached to a phenyl group, which is further connected to an ethanamine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment to the Phenyl Group: The pyrazole ring is then attached to a phenyl group via a coupling reaction, such as a Suzuki or Heck coupling.

    Introduction of the Ethanamine Moiety:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyrazole ring or other functional groups to their corresponding reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition, receptor binding, and other biological processes.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and phenyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

    ®-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine: The enantiomer of the compound, which may exhibit different biological activities.

    1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine: The racemic mixture containing both enantiomers.

    1-(4-(1H-Pyrazol-1-yl)phenyl)propan-1-amine: A structurally similar compound with an additional carbon in the alkyl chain.

Uniqueness: (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. The presence of the pyrazole ring also imparts unique chemical properties and reactivity.

Properties

IUPAC Name

(1S)-1-(4-pyrazol-1-ylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9(12)10-3-5-11(6-4-10)14-8-2-7-13-14/h2-9H,12H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWSPVPPKRRCPI-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N2C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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